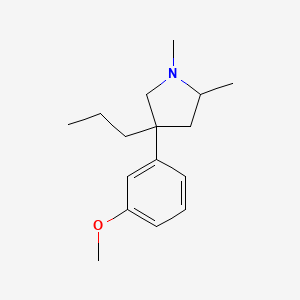![molecular formula C18H20N2O9S B12001869 N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis-carboxymethyl-amino groups, a sulfo-naphthalenyl group, and an amino-acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other atoms or groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID is used as a building block for synthesizing more complex molecules
Biology: The compound has been studied for its potential biological activities, including its role as a ligand in metal coordination complexes. These complexes can exhibit interesting biological properties, such as antimicrobial and anticancer activities.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Industrially, ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications, including medicine and industry.
Nitrilotriacetic acid (NTA): Another chelating agent with applications in water treatment and cleaning products.
Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and as a chelating agent in various industrial processes.
Uniqueness: ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H20N2O9S |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[2-[carboxymethyl-(4-sulfonaphthalen-1-yl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O9S/c21-16(22)9-19(10-17(23)24)7-8-20(11-18(25)26)14-5-6-15(30(27,28)29)13-4-2-1-3-12(13)14/h1-6H,7-11H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28,29) |
Clave InChI |
HUCTWCMKDVBWMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















